Zearalenol

Description

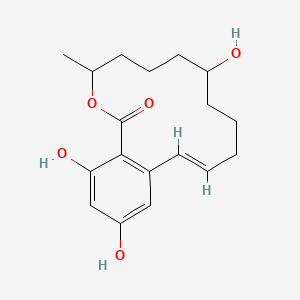

Structure

3D Structure

Properties

CAS No. |

5916-52-9 |

|---|---|

Molecular Formula |

C18H24O5 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+ |

InChI Key |

FPQFYIAXQDXNOR-XVNBXDOJSA-N |

SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Isomeric SMILES |

CC1CCCC(CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

(-)-beta-zearalenol (3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one 1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one alpha-zearalenol alpha-zearalenol, (cis)-isomer beta-trans-zearalenol beta-zearalenol zearalenol |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Zearalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of zearalenol, a significant mycotoxin and endocrine disruptor. This compound, a metabolite of zearalenone produced by various Fusarium species, poses considerable health risks to both humans and animals due to its potent estrogenic activity.[1][2] This document delves into the molecular architecture of its stereoisomers, summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and visualizes its biosynthetic and signaling pathways.

Chemical Structure and Stereoisomerism

This compound (C₁₈H₂₄O₅) is a resorcylic acid lactone, a derivative of the mycotoxin zearalenone.[1][3] It exists as two primary diastereomers, α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), which differ in the spatial orientation of the hydroxyl group at the C-7' position.[1][4] This stereochemical difference significantly influences their biological activity, with α-zearalenol exhibiting considerably higher estrogenic potency than both β-zearalenol and the parent compound, zearalenone.[5][6]

The IUPAC name for α-zearalenol is (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one.[7] The molecular structure consists of a 14-membered macrocyclic lactone ring fused to a resorcylic acid moiety.

Physicochemical Properties

The distinct stereochemistry of α- and β-zearalenol results in different physical and chemical properties, which are summarized below.

| Property | α-Zearalenol | β-Zearalenol | Reference |

| Molecular Formula | C₁₈H₂₄O₅ | C₁₈H₂₄O₅ | [3][8] |

| Molecular Weight | 320.4 g/mol | 320.4 g/mol | [3][8] |

| CAS Number | 36455-72-8 | 72478-98-1 | [8] |

| Melting Point | ~171 °C | Higher than α-isomer | [5] |

| Solubility | Soluble in methanol, ethanol, acetone, acetonitrile, methylene chloride, and aqueous alkali. Slightly soluble in benzene and hexane. | Similar to α-isomer | [1] |

| UV Absorption Maxima (in methanol) | 235, 275, 315 nm | Not specified | [7] |

Biosynthesis of Zearalenone and Conversion to this compound

Zearalenone is biosynthesized via a polyketide pathway involving two polyketide synthases (PKS), PKS4 and PKS13.[9][10][11] The process begins with the condensation of one acetyl-CoA and five malonyl-CoA units by PKS4 to form a hexaketide.[9][10] PKS13 then acts as an extender, completing the polyketide backbone and facilitating its cyclization and aromatization.[10] The final step in zearalenone formation is the oxidation of this compound, catalyzed by the isoamyl alcohol oxidase, ZEB1.[9][10] Zearalenone can then be metabolically reduced in various organisms to form α- and β-zearalenol.[1][2]

Experimental Protocols for Analysis

Accurate detection and quantification of this compound in various matrices are crucial for food safety and toxicological studies. Several analytical methods are employed, often involving a sample preparation step followed by chromatographic separation and detection.

Sample Preparation Techniques

Solid-Phase Extraction (SPE) [12]

-

Objective: To clean up and pre-concentrate this compound from complex sample extracts.

-

Materials: C18 SPE cartridges, methanol, deionized water, sample extract.

-

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the diluted sample extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute this compound with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [12]

-

Objective: A streamlined extraction and cleanup method for mycotoxin analysis.

-

Materials: Acetonitrile, water, anhydrous magnesium sulfate, primary secondary amine (PSA), C18 sorbent, sample.

-

Protocol:

-

Extraction: Homogenize the sample with an acetonitrile/water mixture.

-

Salting Out: Add salts (e.g., magnesium sulfate) to induce phase separation.

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile layer to a tube containing a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate) to remove interferences.

-

Analysis: The cleaned-up extract is ready for LC-MS/MS or HPLC analysis.

-

Immunoaffinity Chromatography (IAC) [12][13]

-

Objective: Highly selective cleanup based on antigen-antibody interactions.

-

Materials: Zearalenone-specific immunoaffinity columns, phosphate-buffered saline (PBS), methanol, sample extract.

-

Protocol:

-

Loading: Pass the diluted and filtered sample extract through the immunoaffinity column.

-

Washing: Wash the column with PBS or water to remove unbound components.

-

Elution: Elute the bound this compound with methanol.

-

Analysis: The eluate can be directly analyzed or further concentrated.

-

Analytical Instrumentation

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [13]

-

Principle: Separates this compound from other components in the extract based on its affinity for a stationary phase, followed by sensitive detection of its natural fluorescence.

-

Mobile Phase: Typically a mixture of acetonitrile, water, and/or methanol.

-

Excitation/Emission Wavelengths: Excitation at 274 nm and emission at 440 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13]

-

Principle: Provides high sensitivity and selectivity by coupling the separation power of LC with the mass-based detection of MS/MS. It allows for the simultaneous determination of zearalenone and its various metabolites.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: Multiple reaction monitoring (MRM) mode is employed for specific and sensitive quantification.

Biological Activity and Signaling Pathways

Zearalenone and its metabolites, particularly α-zearalenol, are known endocrine disruptors due to their structural similarity to estrogen, allowing them to bind to estrogen receptors (ERs).[1][6][14] This interaction can trigger a cascade of cellular events, leading to various physiological effects, including reproductive disorders.[1][2]

Recent studies have also elucidated other signaling pathways affected by these mycotoxins, including the induction of apoptosis (programmed cell death) through pathways involving endoplasmic reticulum (ER) stress, oxidative stress, and mitochondrial dysfunction.[2][15][16][17]

This guide provides a foundational understanding of the chemical and biological aspects of this compound. Further research into its complex interactions within biological systems is essential for developing effective strategies to mitigate its toxic effects and for potential applications in drug development.

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C18H24O5 | CID 5933650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the naturally occurring isomer of this compound produced by Fusarium roseum 'Gibbosum' in rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. (-)-alpha-Zearalenol | C18H24O5 | CID 5284645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Zearalenone [rasmusfrandsen.dk]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Zearalenol in Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zearalenol, a mycotoxin produced by various Fusarium species, is a critical intermediate in the biosynthesis of zearalenone. As a potent endocrine disruptor, understanding its formation is paramount for developing targeted inhibition strategies in agriculture and for potential applications in pharmacology. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery involved. It includes a compilation of quantitative data on this compound and zearalenone production, comprehensive experimental protocols for key analytical techniques, and visual diagrams of the biosynthetic and experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a suite of enzymes encoded by a dedicated gene cluster in Fusarium species, most notably in Fusarium graminearum. The pathway begins with the synthesis of a polyketide backbone, which then undergoes a series of modifications, including reduction and cyclization, to form this compound. This intermediate is subsequently oxidized to produce zearalenone.

Core Biosynthetic Genes

The production of this compound is primarily governed by a set of four key genes located within the zearalenone biosynthetic gene cluster:

-

PKS4 : This gene encodes a highly reducing polyketide synthase (HR-PKS). PKS4 is responsible for the initial steps of the pathway, catalyzing the condensation of one acetyl-CoA and five malonyl-CoA units to form a hexaketide intermediate. Crucially, the PKS4 enzyme contains a keto-reductase (KR) domain that is believed to be responsible for the reduction of a ketone group on the growing polyketide chain, a critical step in the formation of the hydroxyl group characteristic of this compound.

-

PKS13 : This gene encodes a non-reducing polyketide synthase (NR-PKS). PKS13 acts in concert with PKS4, extending the polyketide chain by adding three more malonyl-CoA units. It is also involved in the subsequent cyclization and aromatization of the polyketide backbone.

-

ZEB1 : This gene encodes an isoamyl alcohol oxidase. The ZEB1 enzyme catalyzes the final step in the zearalenone pathway, which is the oxidation of the hydroxyl group of β-zearalenol to the ketone group of zearalenone.[1] This confirms that this compound is a direct precursor to zearalenone.

-

ZEB2 : This gene encodes a transcription factor that regulates the expression of the other genes within the zearalenone biosynthetic cluster. It plays a crucial role in controlling the overall production of zearalenone and its precursors.

Enzymatic Steps to this compound

The formation of this compound can be summarized in the following key enzymatic steps:

-

Polyketide Chain Initiation and Elongation (PKS4 & PKS13): The biosynthesis is initiated by PKS4, which loads an acetyl-CoA starter unit and catalyzes the first five condensation reactions with malonyl-CoA. The growing polyketide chain is then passed to PKS13, which performs the final three extension steps.

-

Reduction of the Polyketide Intermediate (PKS4 KR Domain): During the elongation process on PKS4, the keto-reductase (KR) domain within the PKS4 enzyme is responsible for the stereospecific reduction of a ketone group on the polyketide chain to a hydroxyl group. This reduction is a pivotal step that defines the structure of this compound.

-

Cyclization and Aromatization (PKS13): Following the reduction and full elongation, the PKS13 enzyme facilitates the intramolecular aldol condensation and aromatization reactions that lead to the formation of the characteristic resorcylic acid lactone ring structure of the zearalenone family of compounds, resulting in the formation of this compound.

Two main isomers of this compound are produced, α-zearalenol and β-zearalenol, which differ in the stereochemistry of the hydroxyl group. The β-isomer is the direct precursor to zearalenone.

Quantitative Data on this compound and Zearalenone Production

The production of this compound and zearalenone by Fusarium species is influenced by various factors, including the fungal species and strain, culture medium, temperature, and incubation time. The following tables summarize quantitative data from various studies.

Table 1: Zearalenone and this compound Production by Different Fusarium Species.

| Fusarium Species | Substrate | Zearalenone (µg/g) | α-Zearalenol (µg/g) | β-Zearalenol (µg/g) | Reference |

| F. graminearum | Corn | 0.2 - 230 | - | - | [2] |

| F. culmorum | Corn | 1 - 210 | - | - | [2] |

| F. equiseti | Corn | 0.6 - 2.0 | - | - | [2] |

| F. tricinctum | Corn | 0.2 - 6.0 | - | - | [2] |

Table 2: Influence of Culture Conditions on Zearalenone Production by F. graminearum.

| Culture Medium | Temperature (°C) | Incubation Time (days) | pH | Zearalenone (ng/mL) | Reference |

| Potato Dextrose Broth | 23.75 | 28 | 4.91 | 2811.17 (for DON) | [3][4][5] |

| Potato Dextrose Broth | 15.05 | 28 | 9.00 | 23789.70 | [3][4][5] |

| Potato Dextrose Broth | 17.76 | 28 | 6.86 | High Total Yield | [3][4][5] |

| Rice | 15 | 28 | - | High Production | [6] |

| Rice | 25 then 12 | 14 then 14 | - | High Production | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Fungal Culture and Induction of this compound/Zearalenone Biosynthesis

Objective: To cultivate Fusarium species under conditions that promote the production of this compound and zearalenone.

Materials:

-

Fusarium graminearum strain (e.g., a known zearalenone producer)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile rice or corn kernels

-

Sterile water

-

Incubator

Protocol:

-

Strain Activation: Inoculate the F. graminearum strain onto PDA plates and incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.

-

Liquid Culture for Inoculum: Transfer a few agar plugs of the mycelium into a flask containing 100 mL of sterile PDB. Incubate at 25°C with shaking (150 rpm) for 3-5 days to generate a liquid inoculum.

-

Solid-State Fermentation (for high yield): a. Place 50 g of rice or corn kernels in a 250 mL Erlenmeyer flask and add 20 mL of distilled water. b. Autoclave the flasks at 121°C for 20 minutes and allow them to cool. c. Inoculate each flask with 5 mL of the liquid inoculum. d. Incubate the flasks at 25°C for 7 days, followed by a temperature shift to 15°C for an additional 14-21 days to enhance zearalenone production.[6]

-

Liquid Culture (for easier extraction): a. Inoculate 100 mL of PDB with 5 mL of the liquid inoculum. b. Incubate at a specific temperature (e.g., 15°C for zearalenone or 25°C for biomass) with shaking for 14-28 days. The pH of the medium can be adjusted to optimize the production of specific mycotoxins.[3][5]

Extraction of this compound and Zearalenone from Fungal Cultures

Objective: To extract this compound and zearalenone from fungal mycelia and culture medium for subsequent analysis.

Materials:

-

Acetonitrile

-

Water

-

Methanol

-

Blender or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) columns (optional, for cleanup)

Protocol:

-

Homogenization: Harvest the entire content of the culture flask (mycelia and solid substrate or liquid medium). Add a sufficient volume of an acetonitrile/water mixture (e.g., 80:20 v/v) and homogenize in a blender for 3-5 minutes.

-

Extraction: Transfer the homogenate to a flask and shake on an orbital shaker for 1-2 hours at room temperature.

-

Filtration and Centrifugation: Filter the extract through cheesecloth or filter paper to remove solid debris. Centrifuge the filtrate at 4000 x g for 10 minutes to pellet any remaining solids.

-

Concentration: Transfer the supernatant to a round-bottom flask and evaporate the acetonitrile using a rotary evaporator at 40-50°C.

-

Liquid-Liquid Extraction (optional): The remaining aqueous phase can be extracted with a non-polar solvent like dichloromethane to partition the mycotoxins.

-

SPE Cleanup (optional): For cleaner samples, the extract can be passed through a C18 or immunoaffinity SPE column to remove interfering compounds. Elute the mycotoxins with methanol.

-

Final Preparation: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

HPLC-FLD/MS Quantification of this compound and Zearalenone

Objective: To separate and quantify this compound and zearalenone in the prepared extracts.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD) or a mass spectrometer (MS)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound and zearalenone analytical standards

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile/water or methanol/water mixture. A common mobile phase is acetonitrile:water (50:50, v/v).

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with acetonitrile:water (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Fluorescence Detection:

-

Excitation Wavelength (λex): 274 nm.

-

Emission Wavelength (λem): 440 nm.

-

-

Mass Spectrometry Detection (for confirmation):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Selected Reaction Monitoring (SRM): Monitor the transitions for zearalenone (e.g., m/z 317 -> 175) and this compound.

-

-

Quantification: Prepare a calibration curve using analytical standards of this compound and zearalenone. Inject the prepared sample extracts and quantify the mycotoxins based on the peak areas compared to the calibration curve.

Gene Expression Analysis by Real-Time qPCR

Objective: To quantify the expression levels of the this compound/zearalenone biosynthetic genes (PKS4, PKS13, ZEB1, ZEB2).

Materials:

-

Liquid nitrogen

-

RNA extraction kit suitable for fungi

-

DNase I

-

cDNA synthesis kit

-

Real-time PCR system

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for the target genes and a reference gene (e.g., actin or GAPDH)

Protocol:

-

RNA Extraction: a. Harvest fungal mycelia from the culture and immediately freeze in liquid nitrogen. b. Grind the frozen mycelia to a fine powder using a mortar and pestle. c. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit with reverse transcriptase.

-

Primer Design: Design and validate gene-specific primers for PKS4, PKS13, ZEB1, ZEB2, and a suitable reference gene.

-

Real-Time qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template. b. Perform the qPCR reaction using a real-time PCR system with a typical thermal cycling profile (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Conclusion

The biosynthesis of this compound in Fusarium species is a well-defined process involving a core set of genes within a biosynthetic cluster. The reducing polyketide synthase, PKS4, plays a pivotal role in the formation of the hydroxyl group that characterizes this compound. The subsequent oxidation of this compound by ZEB1 to form zearalenone highlights its importance as a key intermediate. The detailed protocols provided in this guide offer a robust framework for researchers to investigate this pathway further, enabling the development of strategies to mitigate mycotoxin contamination and explore the pharmacological potential of these compounds. Further research focusing on the biochemical characterization of the PKS4 keto-reductase domain will provide deeper insights into the stereospecificity of this compound formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Zearalenone Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization for the Production of Deoxynivalenoland Zearalenone by Fusarium graminearum UsingResponse Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization for the Production of Deoxynivalenoland Zearalenone by Fusarium graminearum UsingResponse Surface Methodology [mdpi.com]

- 6. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]

Zearalenol and its primary metabolites in livestock.

An In-depth Technical Guide to Zearalenol and its Primary Metabolites in Livestock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (ZEN), a prevalent mycotoxin with significant estrogenic effects in livestock, and its primary metabolites. The document details the metabolism, distribution, and quantification of these compounds, along with the underlying molecular mechanisms of action and analytical methodologies.

Introduction to Zearalenone

Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species of fungi.[1][2] It is a frequent contaminant of cereal grains such as corn, wheat, barley, and oats, which are major components of livestock feed.[1] The economic impact of ZEN contamination is significant, primarily due to its detrimental effects on the reproductive performance of farm animals. Swine are particularly susceptible to the estrogenic effects of zearalenone.[2][3]

Metabolism of Zearalenone in Livestock

Upon ingestion by livestock, zearalenone is rapidly and extensively absorbed and undergoes biotransformation, primarily in the liver and intestines.[1] The metabolism of ZEN involves two main phases:

-

Phase I Metabolism: The primary Phase I reaction is the reduction of the C-6' keto group of zearalenone to form two stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[1][4] This reaction is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (3α/β-HSDs). Further reduction of the C11'-C12' double bond can lead to the formation of zearalanone (ZAN), which can be further metabolized to α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL).[1][3]

-

Phase II Metabolism: In Phase II, ZEN and its Phase I metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are more easily excreted.[1][5]

The metabolic pathway of zearalenone is depicted in the following diagram:

A critical aspect of ZEN metabolism is the species-specific variation in the production of α-ZEL and β-ZEL. α-ZEL exhibits a significantly higher estrogenic activity than the parent compound ZEN, while β-ZEL is less estrogenic.[4]

-

Swine: In pigs, the metabolism of ZEN predominantly yields α-ZEL, which explains their high sensitivity to the estrogenic effects of this mycotoxin.[2][4]

-

Ruminants: In contrast, ruminants like cattle primarily produce the less potent β-ZEL.[6]

-

Poultry: In poultry, the production of β-ZEL is generally higher than that of α-ZEL.[7]

Quantitative Data on this compound and its Metabolites in Livestock

The distribution and concentration of zearalenone and its metabolites vary depending on the livestock species, the dose and duration of exposure, and the tissue type. The following tables summarize quantitative data from various studies.

Table 1: Zearalenone and its Metabolites in Swine Tissues

| Tissue | ZEN Dose | Duration | ZEN (ng/g) | α-ZEL (ng/g) | β-ZEL (ng/g) | Analytical Method | Reference |

| Liver | 0.5 mg/kg b.w. (single dose) | 28 days | 128 | 94 | < d.l. | Not specified | [8] |

| Liver | Not specified | Not specified | 0.13 (max) | - | - | GC-MS/MS | [9] |

| Urine | Contaminated oats | Not specified | - | ~60% of total | ~20% of total | LC-MS/MS | [6] |

| Liver | Contaminated oats | Not specified | Present | Predominant | Minor | LC-MS/MS | [6] |

Table 2: Zearalenone and its Metabolites in Poultry Tissues

| Tissue | ZEN Dose | Duration | ZEN (ng/g) | α-ZEL (ng/g) | β-ZEL (ng/g) | Analytical Method | Reference |

| Liver | 1.2 mg/kg b.w. (single oral dose) | 1 hour | 3.52 | 105.2 | 30.9 | LC-MS/MS | [10] |

| Kidney | 1.2 mg/kg b.w. (single oral dose) | 1 hour | 3.55 | 77.99 | 36.6 | LC-MS/MS | [10] |

| Muscle | 1.2 mg/kg b.w. (single oral dose) | 1 hour | ND | 2.55 | 2.40 | LC-MS/MS | [10] |

| Liver | 0.5 mg/kg diet | 35 days | 0.35 | 2.57 | 1.37 | UHPLC-MS/MS | [3][11] |

Table 3: Zearalenone and its Metabolites in Ruminant Tissues

| Tissue/Fluid | ZEN Dose | Duration | ZEN | α-ZEL | β-ZEL | Analytical Method | Reference |

| Liver (Lamb) | Not specified | Not specified | - | 23.81 ng/g (max) | - | GC-MS/MS | [9] |

| Milk (Cow) | 200 mg/day | 7 days | 0.7% carry-over | - | - | Not specified | Not specified |

| Kidney (Bovine) | 24 mg implant | Not specified | - | 0.36 ppb (Zeranol) | 0.62 ppb (Taleranol) | Not specified | [12] |

Experimental Protocols

The accurate quantification of zearalenone and its metabolites in biological matrices is crucial for research and diagnostics. The following is a generalized protocol for the analysis of these compounds in liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies described in the literature.[13][14]

Protocol: Analysis of Zearalenone and its Metabolites in Liver Tissue by LC-MS/MS

-

Sample Homogenization:

-

Weigh 5 g of liver tissue.

-

Homogenize the tissue with a suitable solvent, such as a mixture of 0.2% meta-phosphoric acid and methanol (4:6, v/v), using a high-speed homogenizer.[14]

-

-

Extraction:

-

Clean-up:

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

To measure total (free + conjugated) metabolite concentrations, the extract is incubated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution program. A typical mobile phase consists of a mixture of acetonitrile, methanol, and water with an ammonium acetate buffer.[14]

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Use electrospray ionization (ESI) in negative ion mode.

-

The following diagram illustrates a typical workflow for mycotoxin analysis:

Signaling Pathways of Zearalenone's Estrogenic Effects

The estrogenic activity of zearalenone and its metabolites is primarily mediated through their interaction with estrogen receptors (ERs).[4] The molecular structure of ZEN and its metabolites allows them to bind to ERs, mimicking the action of the natural hormone 17β-estradiol.[4] The α-isomers, particularly α-ZEL, have a higher binding affinity for ERs compared to ZEN and the β-isomers.[4]

The proposed signaling pathway is as follows:

-

Binding to Estrogen Receptor: Zearalenone or its active metabolites enter the target cell and bind to the estrogen receptor (ERα or ERβ) in the cytoplasm.

-

Dimerization and Nuclear Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.

-

Binding to Estrogen Response Elements (EREs): In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate the physiological and pathological effects of estrogen, such as cell proliferation.

-

Activation of Kinase Pathways: Zearalenone can also activate rapid, non-genomic signaling pathways, such as the extracellular-signal-regulated kinase 1/2 (ERK1/2) pathway, which is also involved in cell proliferation.[4]

The following diagram visualizes this signaling pathway:

Conclusion

Zearalenone and its primary metabolites, particularly α-zearalenol, pose a significant threat to the health and productivity of livestock due to their estrogenic activity. Understanding the species-specific metabolism, tissue distribution, and molecular mechanisms of action of these compounds is essential for risk assessment, diagnosis, and the development of mitigation strategies. The analytical methods outlined in this guide provide a framework for the accurate monitoring of zearalenone and its metabolites in various biological matrices. Continued research is necessary to further elucidate the complex toxicokinetics and toxicodynamics of these mycotoxins and to develop effective interventions to safeguard animal health and food safety.

References

- 1. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the Molecular Mechanisms Sustaining the Estrogenic Activity of the Two Major Dietary Compounds Zearalenone and Apigenin in ER-Positive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Zearalenones and Their Metabolites in Chicken, Pig and Lamb Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dispositions and tissue residue of zearalenone and its metabolites α-zearalenol and β-zearalenol in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zearalenone and Metabolites in Livers of Turkey Poults and Broiler Chickens Fed with Diets Containing Fusariotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A QuEChERS-Based Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Nine Zearalenone-Like Mycotoxins in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

A Comparative Analysis of the Pharmacokinetics of α-Zearalenol and β-Zearalenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN), a mycotoxin produced by fungi of the Fusarium genus, is a prevalent contaminant in cereal crops and animal feed worldwide. Upon ingestion, ZEN is rapidly metabolized into its two main derivatives: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). These metabolites exhibit distinct toxicokinetic and toxicodynamic profiles, with α-ZEL demonstrating significantly higher estrogenic activity than both the parent compound and β-ZEL. Understanding the comparative pharmacokinetics of these two metabolites is crucial for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of α-ZEL and β-ZEL, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their toxic effects.

Comparative Pharmacokinetics: A Quantitative Overview

The pharmacokinetic properties of α-ZEL and β-ZEL are influenced by species, dose, and route of administration. While comprehensive data for the direct administration of these metabolites are limited, studies on ZEN administration provide valuable insights into their formation and subsequent systemic circulation.

Table 1: Comparative Pharmacokinetic Parameters of α-Zearalenol and β-Zearalenol in Pigs (following oral administration of Zearalenone)

| Parameter | α-Zearalenol | β-Zearalenol | Reference |

| Tmax (h) | ~0.5 - 2 | Not consistently detected | [1] |

| Key Observation | α-ZEL is the predominant metabolite in pigs, contributing to approximately 90% of the total estrogen receptor ligand activity after oral ZEN dosing.[2][3] | β-ZEL is formed in smaller amounts compared to α-ZEL in pigs.[2][3] | [2][3] |

| Bioavailability Note | The absolute oral bioavailability of the parent compound ZEN is low (1.8 ± 0.80%), indicating extensive first-pass metabolism where α-ZEL is significantly produced.[2] | Formation is a minor pathway in porcine metabolism. | [2] |

Table 2: Comparative Pharmacokinetic Parameters in Rats (following administration of Zearalenone or its metabolites)

| Parameter | α-Zearalenol | β-Zearalenol | Reference |

| Key Observation | Plasma concentrations of α-ZEL were below the limit of quantification (LOQ) after oral administration, suggesting poor oral bioavailability or rapid clearance.[4] | Data not available. | [4] |

| Metabolism Note | Following intravenous injection, α-ZEL is extensively biotransformed into numerous phase I and phase II metabolites.[4] | Data not available. | [4] |

| General Note | In rats, α-zearalenol is a major hepatic metabolite of zearalenone.[5] | The disposition of zearalenone in rats shows low absolute oral bioavailability (2.7%).[6] | [5][6] |

Experimental Protocols

Accurate quantification of α-ZEL and β-ZEL in biological matrices is essential for pharmacokinetic studies. The following section outlines a typical experimental workflow for the analysis of these metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive method.[7][8]

Protocol: Quantification of α-Zearalenol and β-Zearalenol in Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE) [7]

-

Objective: To extract the analytes from the plasma matrix and remove interfering substances.

-

Steps:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water and then a methanol/water solution to remove polar impurities.

-

Elute the analytes (α-ZEL, β-ZEL, and ZEN) with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis [8]

-

Objective: To separate and quantify the analytes.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.6 µm).

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium acetate to improve ionization.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

-

3. Data Analysis

-

Objective: To determine the concentration of each analyte in the samples.

-

Method: A calibration curve is generated using standards of known concentrations. The peak areas of the analytes in the samples are then compared to the calibration curve to calculate their respective concentrations.

Experimental Workflow for Pharmacokinetic Analysis

Signaling Pathways Modulated by α- and β-Zearalenol

The toxic effects of zearalenone and its metabolites are mediated through the modulation of various cellular signaling pathways. While much of the research has focused on the parent compound, evidence suggests that α-ZEL and β-ZEL also directly impact these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Studies have shown that zearalenone and its metabolites can activate different branches of the MAPK pathway, including ERK1/2, JNK, and p38, often in a cell-type and stimulus-dependent manner. For instance, in some cell types, ZEN-induced apoptosis is mediated through the JNK and p38 MAPK pathways.[9] In contrast, β-ZEL has been shown to reduce the phosphorylation of MAP kinases in porcine endometrial cells, suggesting an inhibitory effect.[10]

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Zearalenone has been shown to activate the Keap1-Nrf2 signaling pathway, likely as a protective response to induced oxidative stress.[11][12] While specific studies on the differential effects of α-ZEL and β-ZEL on this pathway are limited, their ability to induce oxidative stress suggests their involvement in its modulation.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Zearalenone has been shown to activate the TGF-β1/Smad3 signaling pathway, which may contribute to its effects on uterine cell proliferation.[13] The specific roles of α-ZEL and β-ZEL in modulating this pathway require further investigation.

Conclusion

The pharmacokinetic profiles of α-zearalenol and β-zearalenol differ significantly, with α-ZEL being the more prominent and estrogenically potent metabolite, particularly in sensitive species like pigs. The extensive first-pass metabolism of zearalenone leads to a substantial formation of α-ZEL, which is a key driver of its endocrine-disrupting effects. In contrast, β-ZEL is generally formed in smaller quantities. The modulation of critical signaling pathways such as MAPK, Keap1-Nrf2, and TGF-β by these metabolites underscores the complex mechanisms underlying their toxicity. Further research is warranted to fully elucidate the specific pharmacokinetic parameters of α-ZEL and β-ZEL following direct administration and to delineate their distinct effects on cellular signaling cascades. This knowledge will be invaluable for refining risk assessments and developing targeted strategies to mitigate the adverse health effects of zearalenone and its metabolites.

References

- 1. Kinetics and metabolism of zearalenone in young female pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetics of zearalenone following oral and intravenous administration in juvenile female pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicokinetics of α-zearalenol and its masked form in rats and the comparative biotransformation in liver microsomes from different livestock and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Zearalenol, a major hepatic metabolite in rats of zearalenone, an estrogenic mycotoxin of Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition, oral bioavailability, and tissue distribution of zearalenone in rats at various dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mycotoxin zearalenone induces AIF- and ROS-mediated cell death through p53- and MAPK-dependent signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of the mycotoxins alpha- and beta-zearalenol (ZOL) on regulators of cap-dependent translation control in pig endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zearalenone Exposure Affects the Keap1-Nrf2 Signaling Pathway and Glucose Nutrient Absorption Related Genes of Porcine Jejunal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zearalenone Exposure Affects the Keap1–Nrf2 Signaling Pathway and Glucose Nutrient Absorption Related Genes of Porcine Jejunal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Zearalenone Exposure on the TGF-β1/Smad3 Signaling Pathway and the Expression of Proliferation or Apoptosis Related Genes of Post-Weaning Gilts - PMC [pmc.ncbi.nlm.nih.gov]

Estrogenic Activity of Zearalenol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogenic activity of zearalenol and its parent compound, zearalenone (B1683625), in in-vitro cell cultures. It is designed to be a comprehensive resource, offering detailed experimental protocols, a summary of quantitative data, and a visualization of the associated signaling pathways to support research and development in toxicology and pharmacology.

Introduction

Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly found as a contaminant in cereal crops. Its metabolite, α-zearalenol (α-ZEL), is of particular interest due to its potent estrogenic effects. Both ZEN and its derivatives have a structural similarity to the natural estrogen, 17β-estradiol, allowing them to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens.[1][2][3] This estrogenic activity can lead to disruptions in the endocrine system. In-vitro cell-based assays are crucial tools for characterizing and quantifying the estrogenic potential of these mycotoxins.

This guide will focus on the most commonly employed in-vitro methods for assessing the estrogenic activity of this compound, including cell proliferation assays, reporter gene assays, and enzyme induction assays.

Quantitative Assessment of Estrogenic Activity

The estrogenic potencies of zearalenone and its metabolites are typically evaluated by determining their effective concentrations (EC) to elicit a response in various in-vitro systems. The following tables summarize key quantitative data from the scientific literature.

Table 1: Estrogenic Potency (EC50) of Zearalenone and its Metabolites in Reporter Gene Assays

| Compound | Cell Line | Reporter Gene Assay | EC50 (nM) | Reference |

| α-Zearalenol (α-ZOL) | - | Estrogen Receptor Specific | 0.022 ± 0.001 | [4] |

| 17-β Estradiol | - | Estrogen Receptor Specific | 0.015 ± 0.002 | [4] |

EC50 (Half Maximal Effective Concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum.

Table 2: Proliferative Effects of Zearalenone and its Metabolites on MCF-7 Cells

| Compound | Concentration (µM) | Relative Proliferative Effect (RPE %) | Reference |

| Zearalenone (ZEA) | 6.25 - 25 | 10 - 91 | [2][5] |

| α-Zearalenol (α-ZOL) | 6.25 - 25 | 10 - 91 | [2][5] |

| β-Zearalenol (β-ZOL) | 6.25 - 25 | 10 - 91 | [2][5] |

RPE (Relative Proliferative Effect) is the proliferative response of cells to a test compound relative to a positive control (e.g., 17β-estradiol).

Table 3: Estrogenic Concentration for 50% Cellular Proliferation (EC50) in MCF-7 Cells

| Compound | EC50 (µM) | Reference |

| β-Zearalenol | 5.2 x 10-3 | [3] |

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize the estrogenic activity of this compound are provided below.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which is estrogen receptor-positive.

Materials:

-

MCF-7 cell line

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate, and 0.01 mg/ml human recombinant insulin.[6]

-

Charcoal-stripped FBS

-

Trypsin-EDTA solution

-

96-well cell culture plates

-

Test compounds (Zearalenone, this compound) and 17β-estradiol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Culture: Culture MCF-7 cells in complete growth medium. Before the assay, "starve" the cells by culturing them in a medium with charcoal-stripped FBS to deplete endogenous estrogens.[7]

-

Cell Seeding: Seed the starved MCF-7 cells into 96-well plates at a density of 10,000 cells/well in 100 µL of medium and allow them to attach overnight.[8]

-

Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound) and positive control (17β-estradiol). Include a solvent control (e.g., DMSO).[7][8]

-

Incubation: Incubate the plates for 6 days to allow for cell proliferation.[7]

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Data Analysis: Calculate the proliferative effect (PE) for each concentration relative to the solvent control. Plot the dose-response curve and determine the EC50 value.

Estrogen Receptor (ER) Reporter Gene Assay

This assay quantifies the ability of a substance to induce gene expression mediated by the estrogen receptor.

Materials:

-

A suitable cell line stably transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase), such as VM7Luc4E2 (derived from MCF-7) or hERα-HeLa-9903 cells.[9][10]

-

Appropriate cell culture medium

-

96-well plates

-

Test compounds and 17β-estradiol

-

Luciferase assay reagent (e.g., One-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 10,000 cells/well and allow them to attach.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.[11]

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[9][11]

-

Lysis and Luminescence Measurement:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate and measure the luminescence using a luminometer.[9]

-

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Construct a dose-response curve and determine the EC50 value to quantify the compound's potency.[11]

Alkaline Phosphatase (ALP) Induction Assay in Ishikawa Cells

This assay utilizes the Ishikawa human endometrial adenocarcinoma cell line, where alkaline phosphatase activity is stimulated by estrogens.

Materials:

-

Ishikawa cell line

-

Appropriate cell culture medium

-

96-well plates

-

Test compounds and 17β-estradiol

-

Phosphate-buffered saline (PBS)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ishikawa cells into 96-well plates at a density of 10,000-15,000 cells per well.[1]

-

Compound Incubation: Incubate the cells for 48 hours with different concentrations of the test compounds and controls.[1]

-

Cell Lysis:

-

After incubation, wash the cells with PBS.

-

Lyse the cells by freezing the plate at -80°C for at least 20 minutes.[1]

-

-

Enzyme Assay:

-

Thaw the plate and add the pNPP substrate solution to each well.

-

Incubate at room temperature in the dark.

-

Measure the absorbance at 405 nm at different time points (e.g., 30, 60, 90 minutes).[12]

-

-

Data Analysis: Calculate the fold change in ALP activity over the vehicle control.

Signaling Pathways and Experimental Workflows

The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors, initiating a cascade of molecular events that lead to altered gene expression and cellular responses.

Caption: this compound's estrogenic signaling pathway.

The diagram above illustrates the classical mechanism of estrogenic action initiated by this compound. This compound, being lipophilic, can cross the cell membrane and bind to estrogen receptors (ERs) in the cytoplasm, which are typically bound to heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the dimerization of the ERs. The ER dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of new proteins that mediate various cellular responses, including cell proliferation.

Caption: General experimental workflow for in-vitro estrogenicity assays.

This workflow outlines the key steps involved in conducting in-vitro assays to assess the estrogenic activity of compounds like this compound. The process begins with cell culture and preparation of the test compounds, followed by cell seeding and treatment. After an appropriate incubation period, the specific endpoint, such as cell proliferation, reporter gene activity, or enzyme induction, is measured. Finally, the data is analyzed to determine the dose-response relationship and calculate key parameters like the EC50.

Conclusion

This technical guide has provided a comprehensive overview of the in-vitro estrogenic activity of this compound. The compiled quantitative data clearly demonstrates the potent estrogenic effects of α-zearalenol, often exceeding that of its parent compound, zearalenone. The detailed experimental protocols for key assays serve as a practical resource for researchers in the field. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the mechanisms of action and the methodologies used for their investigation. This information is critical for the risk assessment of these mycotoxins and for the development of strategies to mitigate their potential adverse health effects.

References

- 1. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Zearalenol on Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zearalenone (B1683625) (ZEN) and its metabolites, particularly α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), are mycotoxins with well-established estrogenic activity. Their structural similarity to 17β-estradiol allows them to bind to and activate estrogen receptors (ERs), thereby disrupting endocrine signaling. This technical guide provides a comprehensive overview of the mechanism of action of zearalenol on estrogen receptors, with a focus on binding affinity, receptor modulation, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.

This compound and its Affinity for Estrogen Receptors

This compound and its related compounds are known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. The binding affinity of these mycoestrogens to ERs is a critical determinant of their biological potency.

Binding Affinity Profile

The binding affinity of zearalenone and its metabolites for estrogen receptors has been characterized in various in vitro systems. A consistent finding across multiple studies is the superior binding affinity of α-zearalenol compared to both zearalenone and β-zearalenol.[2]

Quantitative Binding and Functional Data

The following tables summarize the quantitative data on the interaction of this compound and its metabolites with estrogen receptors from various assays. It is important to note that the data are derived from different experimental setups (e.g., direct binding assays vs. functional cell-based assays) and therefore, direct comparisons across different tables should be made with caution.

Table 1: Estrogenic Potency of Zearalenone and its Metabolites in a Reporter Gene Assay

| Compound | EC50 (nM) for ERα-dependent Luciferase Expression | Reference |

| α-Zearalenol (α-ZEL) | 0.057 ± 0.004 | [3] |

| Zearalenone (ZEN) | 24.4 ± 0.4 | [3] |

This assay measures the concentration of the compound required to induce 50% of the maximal luciferase expression in hERα-HeLa-9903 cells.

Table 2: Proliferative Effect of Zearalenone Metabolites on MCF-7 Cells (E-screen Assay)

| Compound | EC50 (µM) for Cell Proliferation | Relative Proliferative Potency (RPP) | Reference |

| α-Zearalenol (α-ZEA) | Not Reported | 7 | [4] |

| β-Zearalenol (β-ZEA) | 5.2 x 10⁻³ | Not Reported | [4] |

This assay determines the concentration required to induce a 50% maximal proliferative effect in the estrogen-responsive MCF-7 breast cancer cell line. The Relative Proliferative Potency is compared to a standard estrogen.

Downstream Signaling Pathways

Upon binding to estrogen receptors, this compound and its metabolites act as agonists, initiating a cascade of molecular events that lead to estrogenic responses.

Classical Genomic Pathway

This compound's binding to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. This genomic pathway is a primary mechanism for the observed estrogenic effects.[5]

Non-Genomic Signaling

Evidence suggests that zearalenone can also trigger rapid, non-genomic signaling pathways. One of the key pathways implicated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway.[6] Activation of membrane-associated estrogen receptors can lead to the rapid activation of ERK1/2, which in turn can phosphorylate various downstream targets, influencing cell proliferation and survival.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and estrogen receptors. The following sections provide overviews of key experimental protocols.

Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the relative binding affinity of this compound and its metabolites for ERα and ERβ by measuring their ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol).

Methodology:

-

Preparation of Receptor Source: Estrogen receptors can be obtained from rat uterine cytosol or from recombinant expression systems.[7]

-

Incubation: A constant concentration of the radiolabeled ligand ([³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).[7]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration or hydroxylapatite adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

E-screen (Estrogen-sensitive Cell Proliferation) Assay

This cell-based assay measures the estrogenic activity of a compound by quantifying its effect on the proliferation of estrogen-dependent cells.

Objective: To assess the proliferative effect of this compound and its metabolites on the human breast cancer cell line MCF-7, which is estrogen receptor-positive.[4][8]

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to synchronize the cells and minimize background estrogenic effects.

-

Treatment: The cells are then exposed to various concentrations of the test compounds (zearalenone, α-zearalenol, β-zearalenol) for a defined period (typically 6 days). A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.[8]

-

Quantification of Cell Proliferation: Cell proliferation is assessed using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: The proliferative effect is calculated relative to the negative control. The EC50 value, representing the concentration that induces 50% of the maximal proliferative response, is determined from the dose-response curve. The relative proliferative potency (RPP) can be calculated by comparing the EC50 of the test compound to that of 17β-estradiol.[4]

Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows discussed in this guide.

References

- 1. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zearalenone-Induced Interaction between PXR and Sp1 Increases Binding of Sp1 to a Promoter Site of the eNOS, Decreasing Its Transcription and NO Production in BAECs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction through the Ras/Erk pathway is essential for the mycoestrogen zearalenone-induced cell-cycle progression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Zearalenol in Agricultural Commodities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEN) and its metabolites, including α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), are mycotoxins produced by various Fusarium species, such as F. graminearum and F. culmorum[1][2][3]. These fungi are common contaminants of a wide range of agricultural commodities worldwide, particularly cereals like maize, wheat, barley, oats, and sorghum[2][4][5][6]. The presence of zearalenone and its derivatives in food and feed poses a significant concern for human and animal health due to their estrogenic effects[2][7]. Zearalenol, a reduced form of zearalenone, has been shown to exhibit even greater estrogenic activity than its parent compound, raising concerns about its impact on the endocrine system[6][8]. This technical guide provides a comprehensive overview of the natural occurrence of this compound in agricultural commodities, detailing quantitative data, experimental protocols for its detection, and relevant biological pathways.

Quantitative Occurrence of this compound

The contamination levels of this compound in agricultural commodities can vary significantly depending on geographical location, climatic conditions, and storage practices. The following tables summarize the reported quantitative data on the occurrence of α-zearalenol and β-zearalenol in various agricultural products.

Table 1: Natural Occurrence of α-Zearalenol (α-ZEL) in Agricultural Commodities

| Commodity | Country/Region | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) |

| Barley | Korea | 39 | - | - | - |

| Corn | Korea | 46 | - | - | - |

| Wheat & Wheat-based products | Portugal | 82 | - | - | - |

| Maize & Maize-based products | Portugal | 132 | - | - | - |

| Barley | Portugal | 25 | - | - | - |

| Beer | Not Specified | Not Specified | Not Specified | - | 22 ± 18 |

Table 2: Natural Occurrence of β-Zearalenol (β-ZEL) in Agricultural Commodities

| Commodity | Country/Region | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) |

| Barley | Korea | 39 | 32 | up to 203 | - |

| Corn | Korea | 46 | - | - | - |

| Wheat & Wheat-based products | Portugal | 82 | - | - | - |

| Maize & Maize-based products | Portugal | 132 | - | - | - |

| Barley | Portugal | 25 | - | - | - |

| Beer | Not Specified | Not Specified | - | - | 31 ± 16 |

Biosynthesis of this compound

This compound is not directly synthesized by Fusarium species but is rather a metabolic product of zearalenone. The biotransformation of zearalenone to α- and β-zearalenol is a reduction reaction catalyzed by hydroxysteroid dehydrogenases (HSDs) present in the fungi.

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in agricultural commodities. The following protocols provide detailed methodologies for sample preparation and analysis.

Protocol 1: Sample Extraction and Immunoaffinity Column Cleanup

This protocol describes a common and effective method for extracting and purifying this compound from cereal matrices.

-

Sample Comminution: Grind a representative sample of the agricultural commodity to a fine powder (e.g., passing through a 1 mm sieve).

-

Extraction:

-

Weigh 25 g of the homogenized sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of a mixture of acetonitrile (B52724) and water (75:25, v/v).

-

Seal the flask and shake for 60 minutes at room temperature using a mechanical shaker.

-

Filter the extract through a fluted filter paper.

-

-

Immunoaffinity Column (IAC) Cleanup:

-

Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Pass the diluted extract through a zearalenone-specific immunoaffinity column at a flow rate of approximately 1-2 mL/minute.

-

Wash the column with 10 mL of deionized water to remove interfering matrix components.

-

Elute the bound zearalenone and its metabolites by passing 1.5 mL of methanol (B129727) through the column.

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for subsequent analysis.

-

Protocol 2: Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used technique for the quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, water, and methanol (e.g., 46:46:8, v/v/v).

-

Flow Rate: 1.0 mL/minute.

-

Injection Volume: 100 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 274 nm

-

Emission Wavelength: 440 nm

-

-

Quantification: Prepare a series of standard solutions of α-zearalenol and β-zearalenol of known concentrations. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample extracts by comparing their peak areas to the calibration curve.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 column suitable for mycotoxin analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

-

Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor and product ions for α-zearalenol and β-zearalenol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in agricultural commodities.

Conclusion

The natural occurrence of this compound in agricultural commodities is a persistent food safety issue. The estrogenic potential of these mycotoxins necessitates vigilant monitoring and control measures. The data and protocols presented in this guide offer valuable resources for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this compound contamination. The use of robust analytical methods, such as those detailed herein, is essential for accurate risk assessment and the enforcement of regulatory limits to protect public and animal health.

References

- 1. mdpi.com [mdpi.com]

- 2. Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zearalenone | NC State Extension Publications [content.ces.ncsu.edu]

- 7. news-medical.net [news-medical.net]

- 8. Effects of zearalenone and α-Zearalenol in comparison with Raloxifene on T47D cells - PMC [pmc.ncbi.nlm.nih.gov]

Zearalenol's Reproductive Toxicity: A Technical Guide for Researchers

An in-depth examination of the toxicological effects of zearalenol on the male and female reproductive systems, detailing molecular mechanisms, experimental findings, and research methodologies.

This compound, a major metabolite of the mycotoxin zearalenone (ZEA), poses a significant threat to the reproductive health of both humans and animals.[1][2] Its structural similarity to 17β-estradiol allows it to act as a potent endocrine disruptor, primarily by binding to estrogen receptors and interfering with hormonal homeostasis.[1][3][4] This interference triggers a cascade of adverse effects, leading to impaired fertility, developmental abnormalities, and a range of reproductive disorders.[3][5] This technical guide provides a comprehensive overview of the toxicological effects of this compound on male and female reproductive systems, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals.

Toxicological Impact on the Female Reproductive System

This compound and its parent compound, zearalenone, exert a wide array of detrimental effects on the female reproductive system. These mycoestrogens can alter follicular development, disrupt the estrous cycle, and adversely affect oocyte maturation and embryonic development.[3][6]

Effects on Ovarian Function and Hormone Levels

Exposure to this compound can lead to significant changes in ovarian morphology and function. Studies in various animal models have demonstrated a decrease in the number of primordial follicles and an increase in follicular atresia.[3] Furthermore, this compound can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered secretion of key reproductive hormones.[3]

| Parameter | Animal Model | Exposure Details | Key Findings | Reference |

| Hormone Levels | Mice (8-week-old) | 2.5 mg/kg bw ZEA for 30, 60, or 90 days | Reduced serum levels of LH, FSH, E2, and P4. | [3] |

| Hormone Levels | Mice | 10 mg/kg bw ZEA | Increased LH and decreased E2 production, suggestive of ovarian failure. | [3] |

| Puberty Onset | Prepubertal female mice, rats, and pigs | 200 µg/kg/d–10 mg/kg/d ZEA | Accelerated onset of puberty. | [3] |

| Follicular Development | Sheep | 1 µmol/L ZEA (in vitro) | Damaged morphology of primitive and primary follicles. | [7] |

Impact on Oocyte Maturation and Embryo Development

This compound exposure during oocyte maturation can lead to meiotic abnormalities, including aberrant spindle formation, which compromises the developmental competence of the oocyte.[6] This can result in reduced cleavage rates and blastocyst formation following fertilization.[6][8]

| Parameter | Species | Exposure Details | Key Findings | Reference |

| Oocyte Maturation | Pig | 3.12 µmol/L ZEA (in vitro) | Inhibited oocyte maturation and caused aberrant spindle formation in ~34% of oocytes. | [6] |

| Cleavage and Blastocyst Formation | Pig | 3.12 µmol/L ZEA during maturation | Reduced cleavage to ~12% (vs. 25% in control) and decreased blastocyst formation. | [6] |

| Oocyte Maturation | Buffalo | 1000 ng/mL ZEA (in vitro) | Significantly decreased maturation rate and increased degeneration rate. | [8] |

| Cleavage and Blastocyst Formation | Buffalo | 1000 ng/mL ZEA during maturation | Reduced cleavage rate and blastocyst formation (2.6% vs. 13.1% in control). | [8] |

Toxicological Impact on the Male Reproductive System

In males, this compound and its parent compound disrupt spermatogenesis, reduce sperm quality, and alter hormone levels, ultimately impairing fertility.[7][9] The testes, epididymis, and seminal vesicles are primary targets of this compound's toxic effects.

Effects on Testicular Function and Sperm Parameters

Exposure to α-zearalenol (α-ZOL) has been shown to decrease testicular and epididymal sperm counts in a dose-dependent manner.[9] It also leads to an increase in the number of abnormal spermatozoa and a decrease in sperm viability.[9]

| Parameter | Animal Model | Exposure Details | Key Findings | Reference |

| Sperm Count & Production | Adult male mice | 25, 50, and 75 mg/kg b.w. α-ZOL daily for 7 days (i.p.) | Significantly reduced testicular and cauda epididymal sperm counts and efficiency of sperm production. | [9] |

| Sperm Morphology & Viability | Adult male mice | 25, 50, and 75 mg/kg b.w. ZEA daily for 7 days (i.p.) | Increased number of abnormal spermatozoa and decreased amount of live spermatozoa. | [9] |

| Acrosome Integrity | Adult male mice | 50 and 75 mg/kg b.w. α-ZOL daily for 7 days (i.p.) | Significant decrease in spermatozoa with integrated acrosome. | [9] |

| Fertility | Adult male mice | Mated with females after exposure to ZEA or α-ZOL | Significantly low pregnancy rate. | [9] |

| Organ Weights | Adult male mice | ZEA exposure | Significant reductions in body weight and relative epididymis weights; increased relative seminal vesicle weights. | [9] |

| Organ Weights | Adult male mice | α-ZOL exposure | Significant increases in body weight and relative preputial gland weight. | [9] |

Impact on Male Reproductive Hormones

This compound can significantly reduce serum testosterone concentrations, which is crucial for spermatogenesis and overall male reproductive function.[9][10] This reduction in testosterone is often accompanied by alterations in the levels of other reproductive hormones, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[10]

| Parameter | Animal Model | Exposure Details | Key Findings | Reference |

| Serum Testosterone | Adult male mice | 25, 50, and 75 mg/kg b.w. ZEA or α-ZOL daily for 7 days (i.p.) | Significantly reduced serum testosterone concentrations in a dose-dependent manner. | [9] |